molecular formula C14H26BNO4 B1374602 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate CAS No. 1202794-01-1

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Cat. No. B1374602
M. Wt: 283.17 g/mol
InChI Key: QACWDBPHSRQMNX-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate” is a chemical compound. It is an important intermediate in many biologically active compounds . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was synthesized through a series of substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code for this compound is 1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form (solid), empirical formula (C21H33BN2O5), and molecular weight (404.31) .

Scientific Research Applications

“tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate” is a boronic ester, which is a type of compound widely used in organic synthesis . Boronic esters are particularly important in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .

Method of Application

In a typical Suzuki-Miyaura reaction, the boronic ester (in this case, “tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate”) would be combined with a halide or pseudohalide (such as an aryl or vinyl halide) in the presence of a palladium catalyst and a base . The reaction generally takes place in a polar solvent such as water or an alcohol .

Results and Outcomes

The outcome of the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond, linking the boronic ester and the halide . This allows for the construction of complex organic molecules from simpler precursors . The reaction is highly selective and can be used to synthesize a wide range of organic compounds .

properties

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-10(9-16-11(17)18-12(2,3)4)15-19-13(5,6)14(7,8)20-15/h1,9H2,2-8H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACWDBPHSRQMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

CAS RN

1202794-01-1
Record name tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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